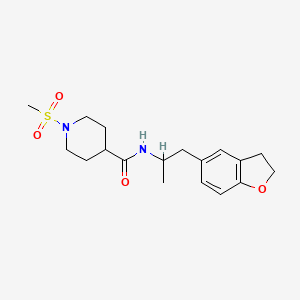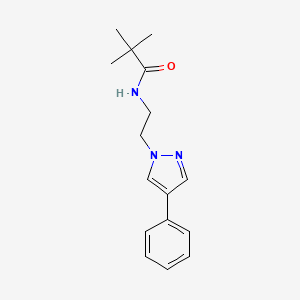
N-(2-(4-fenil-1H-pirazol-1-il)etil)pivalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a phenyl group and an ethyl chain linked to a pivalamide moiety
Aplicaciones Científicas De Investigación
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives have a broad range of biological properties . They have been found to interact with various targets, including enzymes, receptors, and proteins, leading to a variety of biological responses .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent or non-covalent bonds . This interaction can lead to changes in the target’s function, which can result in a variety of biological effects .
Biochemical Pathways
Pyrazole derivatives have been found to affect a variety of biochemical pathways, often related to their targets . These can include pathways involved in inflammation, cell proliferation, and apoptosis, among others .
Pharmacokinetics
Pyrazole derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of these compounds can vary, often depending on the specific structure of the derivative .
Result of Action
Pyrazole derivatives are known to have a variety of effects at the molecular and cellular level, often related to their targets and the biochemical pathways they affect . These can include effects on cell proliferation, apoptosis, and inflammation, among others .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Substitution with a phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.
Attachment of the ethyl chain: This step involves the alkylation of the pyrazole ring with an ethyl halide.
Formation of the pivalamide moiety: The final step involves the reaction of the ethyl-substituted pyrazole with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a pivalamide group.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of a pivalamide group.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of a pivalamide group.
Uniqueness
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide is unique due to the presence of the pivalamide moiety, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-16(2,3)15(20)17-9-10-19-12-14(11-18-19)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXMKOFBLHCAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-[(4-methoxyphenyl)amino]-N-methyl-2-phenylprop-2-enamide](/img/structure/B2470793.png)
![2-amino-N-(2-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2470794.png)
![N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide](/img/structure/B2470796.png)
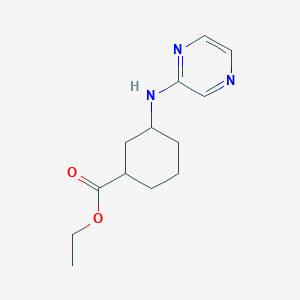


![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride](/img/structure/B2470806.png)
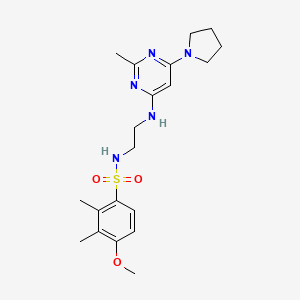
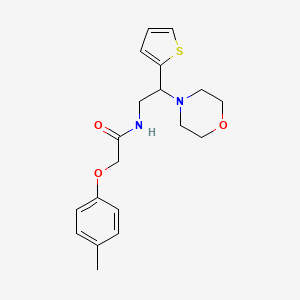
![N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide](/img/structure/B2470811.png)

![1'-(2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2470814.png)

